N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
Overview
Description
Reagents: Phenylsulfinyl chloride, base (e.g., triethylamine)
Conditions: Stirring at low temperature (0-5°C) to prevent side reactions.
Step 3: Formation of Acetamide Moiety
Reagents: Acetic anhydride, amine
Conditions: Room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the quality and consistency of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
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Step 1: Synthesis of Benzimidazole Core
Reagents: o-phenylenediamine, carboxylic acid
Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., tetrahydrofuran), low temperature.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); conditionscontrolled temperature, solvent (e.g., acetic acid).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential anticancer properties, particularly against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to inhibit eukaryotic topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. Additionally, the phenylsulfinyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-Aminobenzothiazole derivatives: These compounds also possess a heterocyclic core and are known for their medicinal importance.
Uniqueness
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[2-(benzenesulfinylmethyl)benzimidazol-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(23-17-9-3-1-4-10-17)15-25-20-14-8-7-13-19(20)24-21(25)16-28(27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYICIPPQMLTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CS(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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